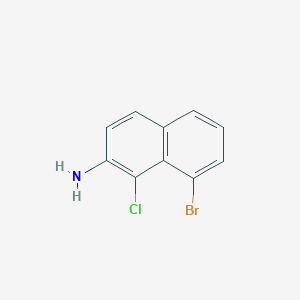

8-Bromo-1-chloro-2-naphthalenamine

説明

8-Bromo-1-chloro-2-naphthalenamine (C₁₀H₇BrClN) is a halogenated naphthalene derivative featuring bromine and chlorine substituents at positions 8 and 1, respectively, with an amine group at position 2. For example, 8-bromo-1-naphthoic acid derivatives are synthesized via sodium azide and ammonia treatment, yielding crystalline products with distinct hydrogen-bonding networks and reduced steric strain in 1,8-disubstituted systems .

特性

分子式 |

C10H7BrClN |

|---|---|

分子量 |

256.52 g/mol |

IUPAC名 |

8-bromo-1-chloronaphthalen-2-amine |

InChI |

InChI=1S/C10H7BrClN/c11-7-3-1-2-6-4-5-8(13)10(12)9(6)7/h1-5H,13H2 |

InChIキー |

APRWJFWMQXWVMC-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C(=C1)Br)C(=C(C=C2)N)Cl |

製品の起源 |

United States |

科学的研究の応用

Chemistry: 8-Bromo-1-chloro-2-naphthalenamine is used as an intermediate in organic synthesis, particularly in the construction of complex molecular structures. Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is used in the manufacture of dyes, pigments, and other chemical products.

作用機序

The mechanism by which 8-Bromo-1-chloro-2-naphthalenamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Structural and Functional Group Analysis

The following table summarizes key differences between 8-Bromo-1-chloro-2-naphthalenamine and structurally related compounds:

Reactivity and Stability

- Halogenation Patterns : Bromination conditions (e.g., acetic vs. sulfuric acid) significantly influence product regiochemistry in tribromo-naphthol derivatives, suggesting that 8-Bromo-1-chloro-2-naphthalenamine’s reactivity may also depend on reaction media .

- Functional Group Impact : The ketone group in 8-Bromo-3,4-dihydro-2H-naphthalen-1-one renders it more electrophilic than amine-containing analogs, enabling nucleophilic additions absent in the target compound .

Research Findings and Implications

- Crystallinity : The herringbone motif observed in 8-Bromo-naphthalen-1-amine suggests that 8-Bromo-1-chloro-2-naphthalenamine may also form stable crystals, advantageous for material science applications.

- Synthetic Challenges : Multi-halogenated naphthalenes often require precise bromination/chlorination sequences to avoid byproducts, as seen in tribromo-naphthol synthesis .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。